An In-depth Technical Guide to 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0)
An In-depth Technical Guide to 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a key building block in medicinal chemistry. This document consolidates available data on its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a halogenated aromatic hydrocarbon featuring a unique trifluoromethyl-substituted cyclopropyl moiety. This structural motif is of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227160-18-0 | [1][2] |
| Molecular Formula | C₁₀H₈BrF₃ | [1] |
| Molecular Weight | 265.07 g/mol | [1] |
| Physical Form | Liquid | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) | [1] |
| GC/MS (ESI+) | Rt = 3.45 min, m/z = 264/266 [M+H]⁺ | [1] |
Synthesis and Reactivity
The synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a critical step for its utilization in further chemical transformations. A detailed experimental protocol has been described in the patent literature.
Experimental Protocol: Synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
This protocol is adapted from a patent describing the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.[1]
Materials:
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Zinc bromide (ZnBr₂)
-
Montmorillonite K10
-
Methanol (MeOH)
-
Pentane
-
Bromine (Br₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Argon (Ar)
Procedure:
-
Activation of Catalyst: 1.40 g (6.22 mmol) of zinc bromide is dissolved in 56 ml of methanol. 5.64 g of montmorillonite K10 is added, and the mixture is stirred at room temperature for 1 hour. The methanol is removed, and the remaining powder is heated in a sand bath at 200°C for 1 hour and then cooled under an argon atmosphere.[1]
-
Bromination Reaction: 10.0 g (53.7 mmol) of 1-phenyl-1-(trifluoromethyl)cyclopropane is dissolved in 50 ml of pentane. 6.1 g (5.37 mmol) of the activated zinc bromide on montmorillonite is added. 27.7 ml (537 mmol) of bromine is then added dropwise slowly in the dark while stirring. The mixture is stirred overnight at room temperature in the dark.[1]
-
Work-up: The reaction is cooled with an ice bath, and 150 ml of a saturated aqueous sodium sulfite solution is slowly added dropwise until the mixture is decolorized (approximately 30 minutes of stirring at room temperature).[1]
-
Extraction and Purification: The solid is filtered off and washed twice with pentane. The phases of the filtrate are separated, and the aqueous phase is extracted twice with 200 ml of pentane each time. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure. Note: The target compound is volatile.[1]
Yield: The reported yield is quantitative, though the product may contain residual pentane.[1]
Reactivity and Potential Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.
-
Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester to form a C-C bond, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling with a primary or secondary amine, a crucial transformation for the synthesis of many biologically active compounds.
Applications in Drug Discovery
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene serves as a key starting material for the synthesis of compounds targeting important biological pathways implicated in various diseases.
T-Type Calcium Channel Blockers for Epilepsy
This compound is a reactant in the synthesis of potent and selective T-type calcium channel blockers, which are being investigated as potential treatments for generalized epilepsies.[2] T-type calcium channels are low-voltage-activated channels that play a crucial role in the generation of neuronal burst firing, which is a hallmark of absence seizures.[4][6][7]
The signaling pathway involves the activation of T-type calcium channels leading to calcium influx, which in turn triggers neuronal burst firing characteristic of seizures. Derivatives of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene are designed to block these channels, thereby reducing neuronal hyperexcitability.
Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation
The compound is also utilized in the synthesis of inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has neuroprotective and anti-inflammatory effects. This makes MAGL a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.
The workflow for developing MAGL inhibitors from 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene would involve a series of synthetic steps, likely including cross-coupling reactions, to build the final inhibitor molecule.
Safety and Handling
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a valuable and versatile building block for the synthesis of novel drug candidates. Its utility in preparing compounds that modulate key biological targets such as T-type calcium channels and monoacylglycerol lipase highlights its importance in the fields of medicinal chemistry and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in developing new therapeutics for neurological disorders.
References
- 1. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 8. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
